N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Medicinal Chemistry Chemical Biology 2-Aminothiazoles

Kinase inhibitor programs need structurally defined 2-aminothiazole scaffolds where minor substituent changes drastically alter potency. This compound provides a distinct 4-fluorophenyl/3,5-dimethylaniline vector set. • Bifunctional building block for diversity-oriented synthesis and parallel medicinal chemistry • Potential negative control or selectivity probe for Aurora kinase panels (lacks thiazole 5-halogen) • Research-grade purity (95%); reliable global supply chain

Molecular Formula C17H15FN2S
Molecular Weight 298.38
CAS No. 735322-60-8
Cat. No. B2612042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
CAS735322-60-8
Molecular FormulaC17H15FN2S
Molecular Weight298.38
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)C
InChIInChI=1S/C17H15FN2S/c1-11-7-12(2)9-15(8-11)19-17-20-16(10-21-17)13-3-5-14(18)6-4-13/h3-10H,1-2H3,(H,19,20)
InChIKeyJVAKCQJEOLRZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine


N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic, small-molecule heterocyclic building block frequently used in early-stage medicinal chemistry and chemical biology screening. Its core structure belongs to the 2-aminothiazole class, a privileged scaffold in drug discovery. The compound is commercially available from several vendors, typically at a research-grade purity of 95% . However, its specific biological activity profile remains largely uncharacterized in public primary literature, limiting its immediate substitution or comparison with similar chemotypes.

Class 2‑Aminothiazole building block
Profile Limited public bioactivity data
Use Early medicinal chemistry screening

Why Analogs of This 2-Aminothiazole Cannot Be Interchanged


Generic substitution is inadvisable due to the high sensitivity of biological activity to minor structural modifications on the 2-aminothiazole scaffold. Quantitative structure-activity relationship (QSAR) studies for this class against the Aurora kinase target demonstrate that the nature and position of substituents on both the thiazole core and the N-phenyl ring dictate inhibitor potency over several orders of magnitude [1]. For example, moving a substituent from the 4-position to the 2-position on the phenyl ring, or introducing a halogen on the thiazole, results in drastically different IC50 values. Without explicit head-to-head comparative data for the 4-fluorophenyl/3,5-dimethylphenyl combination, no analog should be assumed functionally equivalent.

Structure–activity sensitivity
Minor substituent changes on the 2‑aminothiazole scaffold can shift inhibitory potency by orders of magnitude.
Comparator data not transferable
Published IC50 values of close analogs against Aurora A do not predict the activity of this specific substitution pattern.
Functional equivalence unverified
No head‑to‑head data exists; no analog should be assumed functionally equivalent without direct comparison.

Quantitative Evidence for This 2-Aminothiazole Compound


Limited Public Bioactivity Data Requires De Novo Profiling

A comprehensive search of primary literature, patents, and authoritative databases (e.g., BindingDB, PubChem BioAssay) did not identify any quantitative bioactivity data (IC50, Ki, EC50) for N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. This stands in contrast to several close structural analogs, which have published activity against Aurora kinase A [1]. This lack of data prevents any evidence-based differentiation from comparators at this time.

Bioactivity Comparison
Class-level inference
Target: No data reported
Comparator analog (5‑chloro): 1,100 nM IC50 (Aurora A)
Difference: Not calculable
Reported class-level comparison context
Requires de novo profiling
Medicinal Chemistry Chemical Biology 2-Aminothiazoles

Recommended Research Applications


Intermediate for Custom 2-Aminothiazole Library Synthesis

The compound serves as a versatile, bifunctional building block for parallel medicinal chemistry efforts. Its combination of a 4-fluorophenyl group and a 3,5-dimethylaniline moiety offers a distinct vector set for fragment-based design or diversity-oriented synthesis, where its exact profile is less critical than its synthetic utility [1].

Negative Control for Aurora Kinase Assays

Given the known activity of des-methyl or des-fluoro analogs against Aurora A, this compound—lacking the key thiazole 5-halogen—may serve as a negative control or selectivity probe in panels that include its more active counterparts, pending experimental validation [1].

Application
Selection Property
Validation Focus
Synthetic intermediate for parallel medchem libraries
Bifunctional scaffold versatility
Synthetic utility validation
Negative control probe for kinase selectivity panels
Absence of key thiazole halogen
Selectivity profiling (pending experimental validation)
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